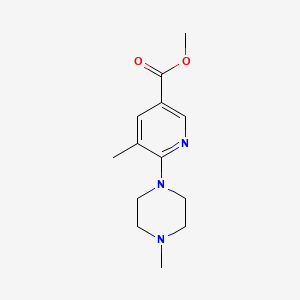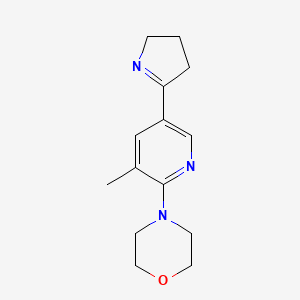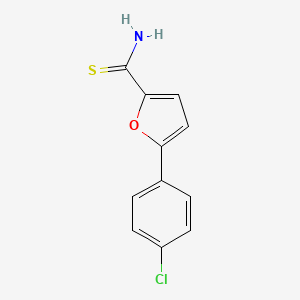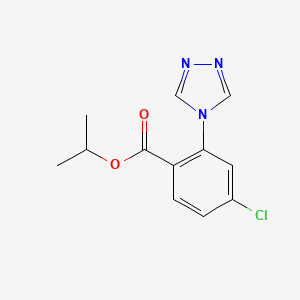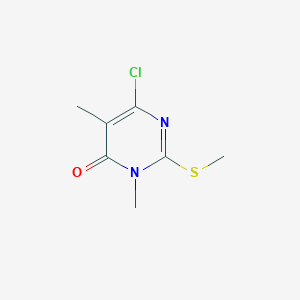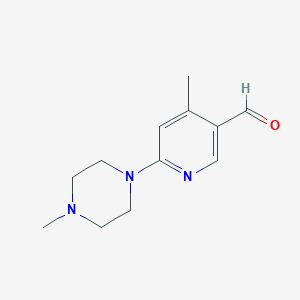
(3-Methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxyphenyl group and a triazole ring, making it a molecule of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazol-3-amine with 3-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base[][4].
Major Products Formed
Oxidation: Formation of (3-hydroxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine.
Reduction: Formation of a partially or fully reduced triazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of (3-Methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Another triazole derivative with a methoxyphenyl group.
Uniqueness
(3-Methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of a methoxyphenyl group and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C11H14N4O/c1-15-7-13-11(14-15)10(12)8-4-3-5-9(6-8)16-2/h3-7,10H,12H2,1-2H3 |
Clave InChI |
UQAMHVGWXFOFNV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C(C2=CC(=CC=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole](/img/structure/B11802941.png)
